REACTION_CXSMILES
|
Br[C:2]1[C:7]([CH3:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=1.C([Li])CCC.[CH3:15][O:16][C:17]1[CH:18]=[C:19]([CH:22]=[C:23]([O:27][CH3:28])[C:24]=1[O:25][CH3:26])[CH:20]=[O:21].Cl.N>CCOCC.C1C=CC=CC=1>[CH3:28][O:27][C:23]1[CH:22]=[C:19]([CH:20]([C:2]2[C:7]([CH3:8])=[C:6]([CH3:9])[CH:5]=[CH:4][N:3]=2)[OH:21])[CH:18]=[C:17]([O:16][CH3:15])[C:24]=1[O:25][CH3:26]
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC(=C1C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=C(C1OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
CUSTOM
|
Details
|
kept at a temperature below -25° C
|
Type
|
CUSTOM
|
Details
|
is continued until ambient temperature
|
Type
|
TEMPERATURE
|
Details
|
while cooling externally with ice
|
Type
|
FILTRATION
|
Details
|
The precipitate is collected by filtration
|
Type
|
CUSTOM
|
Details
|
An analysis sample is crystallized from alcohol (m.p. = 104-6° C)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=C(C1OC)OC)C(O)C1=NC=CC(=C1C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |